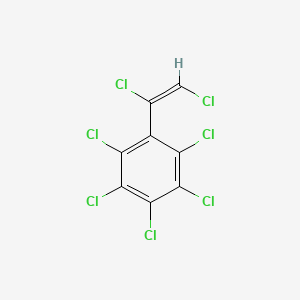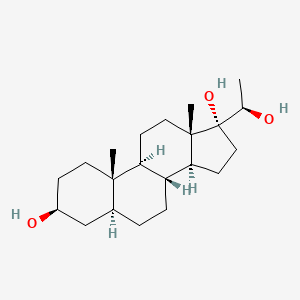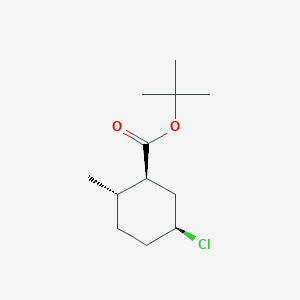
Chlornaltrexamine dihydrochloride
概要
説明
Chlornaltrexamine dihydrochloride is a potent opioid receptor antagonist known for its ability to block the effects of opioid agonists. This compound is particularly effective in inhibiting the κ-opioid receptor-mediated suppression of dopamine release, making it a valuable tool in the study of pain perception and opioid receptor mechanisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chlornaltrexamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with naltrexone, a well-known opioid receptor antagonist.
Chlorination: Naltrexone undergoes chlorination to introduce chlorine atoms at specific positions on the molecule.
Amine Introduction: The chlorinated intermediate is then reacted with an appropriate amine to form the final product, chlornaltrexamine.
Purification: The product is purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination of naltrexone.
Automated Reaction Systems: Use of automated systems to control reaction conditions and ensure consistency.
High-Throughput Purification: Employing high-throughput purification techniques to handle large quantities of the compound efficiently.
化学反応の分析
Types of Reactions: Chlornaltrexamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in chlornaltrexamine can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize chlornaltrexamine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products:
Substitution Products: Various substituted derivatives depending on the functional groups introduced.
Oxidation Products: Oxidized forms of chlornaltrexamine with altered functional groups.
Reduction Products: Reduced derivatives with different oxidation states.
科学的研究の応用
Chlornaltrexamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving opioid receptors and neurotransmitter release.
Medicine: Investigated for its potential therapeutic effects in pain management and addiction treatment.
Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors.
作用機序
Chlornaltrexamine dihydrochloride exerts its effects by binding to opioid receptors, particularly the κ-opioid receptor. This binding blocks the receptor’s ability to interact with opioid agonists, thereby inhibiting the downstream signaling pathways that lead to dopamine release suppression. The compound’s action involves:
Receptor Binding: High affinity binding to the κ-opioid receptor.
Signal Inhibition: Prevention of receptor-mediated signal transduction.
Dopamine Release: Blocking the suppression of dopamine release, which is crucial in pain perception and reward mechanisms.
類似化合物との比較
Chlornaltrexamine dihydrochloride is unique compared to other opioid receptor antagonists due to its long-term blocking effects and specificity for the κ-opioid receptor. Similar compounds include:
Naltrexone: A general opioid receptor antagonist with a broader range of action.
Naloxone: Another opioid receptor antagonist used primarily for opioid overdose treatment.
β-Funaltrexamine: An irreversible μ-opioid receptor antagonist with different receptor specificity.
This compound stands out for its specific and potent inhibition of the κ-opioid receptor, making it a valuable tool in both research and potential therapeutic applications .
特性
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Cl2N2O3.2ClH/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15;;/h3-4,15,17,19,22,29-30H,1-2,5-14H2;2*1H/t17-,19-,22+,23+,24-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZDLJGFHABVOM-QNWHWJQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1N(CCCl)CCCl)OC5=C(C=C4)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67025-94-9 (Parent) | |
| Record name | Chlornaltrexamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067025983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50985878 | |
| Record name | 6-[Bis(2-chloroethyl)amino]-17-(cyclopropylmethyl)-4,5-epoxymorphinan-3,14-diol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67025-98-3 | |
| Record name | Chlornaltrexamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067025983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[Bis(2-chloroethyl)amino]-17-(cyclopropylmethyl)-4,5-epoxymorphinan-3,14-diol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50985878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylammonium chloride](/img/structure/B1624071.png)








